tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate
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Overview
Description
tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is a complex organic compound with a structure that includes a carbamate functional group. This compound is characterized by a tert-butyl group and an amino-substituted phenylcyclobutyl ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate typically involves the following steps:
Synthesis of the cyclobutyl intermediate: : The initial step involves the preparation of the phenylcyclobutyl intermediate via a [2+2] cycloaddition reaction.
Introduction of the amino group: : The amino group is introduced through a selective reduction process.
Formation of the carbamate: : Finally, the tert-butyl carbamate is formed through a nucleophilic substitution reaction, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may follow similar steps but on a larger scale, often utilizing continuous flow reactors to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate can undergo oxidation to form various oxidized derivatives.
Reduction: : The compound can be reduced to yield simpler amine derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, particularly involving the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: : Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidized derivatives
Reduced amines
Substituted carbamates
Scientific Research Applications
Chemistry
Utilized in the synthesis of complex organic molecules.
Functions as an intermediate in various organic reactions.
Biology
Studied for its potential use as a biochemical probe.
Used in the modification of biological macromolecules.
Medicine
Explored for its pharmacological properties.
Investigated for potential therapeutic uses due to its structural features.
Industry
Used in the development of advanced materials.
Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate involves its interaction with various molecular targets, primarily through its carbamate group. It can inhibit or activate enzymatic activities, bind to receptor sites, or modify molecular structures, depending on the specific application. The molecular pathways influenced by this compound are subject to ongoing research, particularly in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[(1r,3r)-3-hydroxy-1-phenylcyclobutyl]methyl}carbamate
tert-butyl N-{[(1r,3r)-3-methyl-1-phenylcyclobutyl]methyl}carbamate
tert-butyl N-{[(1r,3r)-3-ethoxy-1-phenylcyclobutyl]methyl}carbamate
Unique Features
Compared to similar compounds, tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate is unique due to the presence of the amino group, which imparts distinct reactivity and interaction properties. This makes it particularly valuable in research focused on amino-group chemistry and its applications in various scientific fields.
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Properties
IUPAC Name |
tert-butyl N-[(3-amino-1-phenylcyclobutyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-11-16(9-13(17)10-16)12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEUBWBIZGQUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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